molecular formula C17H28N4O4S B2886071 methyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1322748-17-3

methyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No. B2886071
CAS RN: 1322748-17-3
M. Wt: 384.5
InChI Key: GOBNBTYBGIBGKQ-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms. The presence of a sulfonyl group attached to a piperazine ring suggests that this compound might have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a piperazine ring, and a sulfonyl group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazole ring, the piperazine ring, and the sulfonyl group. For example, the pyrazole ring might undergo electrophilic substitution reactions, while the piperazine ring might participate in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, which could influence its solubility in different solvents .

Scientific Research Applications

Chemical Transformations and Reactions

Methyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate and its derivatives are extensively studied in chemical reactions. Vasin et al. (2014) explored the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, which are formed by reactions involving sulfones similar to this compound. The study found that these compounds undergo various transformations under different conditions, providing insights into their chemical behavior (Vasin et al., 2014).

Synthesis and Bioactivity

The synthesis of new derivatives and the exploration of their bioactivities are central themes in research involving this chemical. Kendre et al. (2013) synthesized a series of 1H-pyrazole derivatives, including those with sulfonate moieties, and evaluated their anti-inflammatory and antimicrobial activities. This demonstrates the potential pharmacological applications of these compounds (Kendre et al., 2013).

Structural and Spectral Studies

Investigations into the structural and spectral properties of pyrazole derivatives are also a key area of research. Viveka et al. (2016) focused on the combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, providing detailed insights into their molecular structure and properties (Viveka et al., 2016).

Molecular Docking and Drug Discovery

The role of these compounds in drug discovery, particularly through molecular docking studies, is notable. Vavaiya et al. (2022) developed a series of pyrazole derivatives and carried out in silico and in vitro studies to evaluate their potential against mycobacterium tuberculosis. This kind of research underscores the importance of these compounds in developing new therapeutic agents (Vavaiya et al., 2022).

Environmental Applications

Lastly, the environmental applications of pyrazole derivatives, such as their behavior in soil and impact on plants, are also studied. Singh and Singh (2011) reported on the translocation and degradation of pyrazosulfuron-ethyl, a related compound, in rice soil, highlighting the environmental aspects of these chemicals (Singh & Singh, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazole derivatives are known to have biological activity, such as anti-inflammatory, analgesic, or anticancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 3-(4-cyclohexylpiperazin-1-yl)sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-3-14-15(17(22)25-2)16(19-18-14)26(23,24)21-11-9-20(10-12-21)13-7-5-4-6-8-13/h13H,3-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBNBTYBGIBGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3CCCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate

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